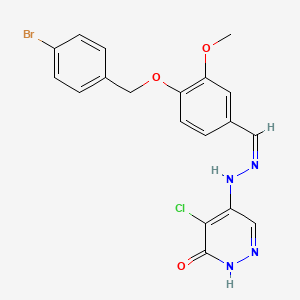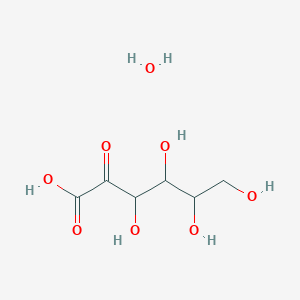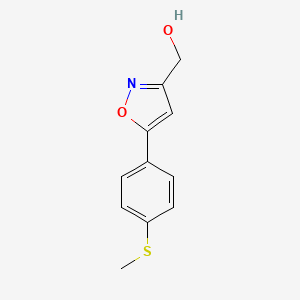![molecular formula C12H12N2O2S B14874112 (2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine](/img/structure/B14874112.png)
(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine is a complex organic molecule that features a benzo[d][1,3]dioxole ring fused with a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine typically involves multi-step organic reactions. One common method involves the Pd-catalyzed C-N cross-coupling reaction . This method uses palladium catalysts to facilitate the coupling of a benzo[d][1,3]dioxole derivative with a thiazole derivative . The reaction conditions often include the use of bases like cesium carbonate and solvents such as toluene or dioxane, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly against cell lines such as HeLa and MCF-7.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular pathways and potential as a therapeutic agent.
Mechanism of Action
The mechanism by which (2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine exerts its effects involves interaction with cellular proteins and enzymes. It has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase and disrupting microtubule assembly . The molecular targets include tubulin and other proteins involved in cell division .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine
- 1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane
Uniqueness
(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine: is unique due to its combined benzo[d][1,3]dioxole and thiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new therapeutic agents with potentially enhanced biological activities .
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C12H12N2O2S/c1-7-11(5-13)17-12(14-7)8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6,13H2,1H3 |
InChI Key |
MTZLTGISLITGQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC3=C(C=C2)OCO3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2R)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxychromen-2-one](/img/structure/B14874038.png)
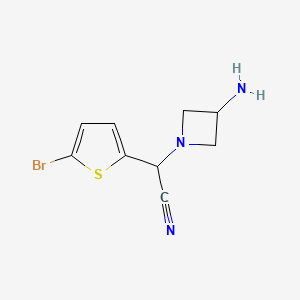


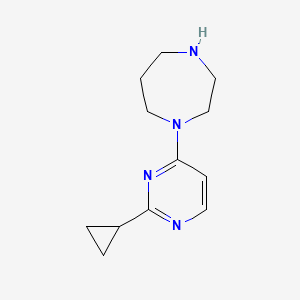
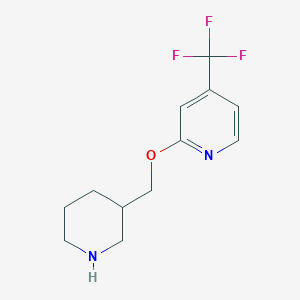
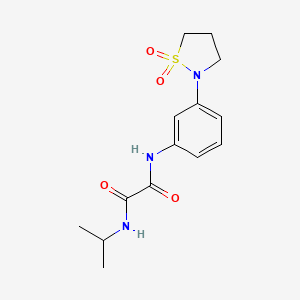
![Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14874102.png)
